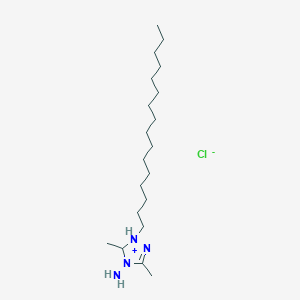
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a long hexadecyl chain, making it amphiphilic and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hexadecylamine with 3,5-dimethyl-1H-1,2,4-triazole-4-carboxylic acid under acidic conditions to form the desired triazolium salt. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to produce the compound at scale .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazolium ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with biological membranes. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. The triazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a shorter dodecyl chain.
4-Amino-1-octadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a longer octadecyl chain.
Uniqueness
The uniqueness of 4-Amino-1-hexadecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic compounds .
Propiedades
Número CAS |
59944-40-0 |
|---|---|
Fórmula molecular |
C20H43ClN4 |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
1-hexadecyl-3,5-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C20H42N4.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(3)24(21)19(2)22-23;/h20H,4-18,21H2,1-3H3;1H |
Clave InChI |
BUQITPWUEMMZGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)




![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)




![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
